molecular formula C23H29N5O3 B14940609 2-{1-[2-(4-methylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N~1~-(1-naphthyl)acetamide

2-{1-[2-(4-methylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N~1~-(1-naphthyl)acetamide

Cat. No.: B14940609
M. Wt: 423.5 g/mol
InChI Key: UYJVQRLAVFKARB-UHFFFAOYSA-N
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Description

2-{1-[2-(4-methylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N~1~-(1-naphthyl)acetamide is a complex organic compound that features a combination of piperazine and naphthyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(4-methylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N~1~-(1-naphthyl)acetamide typically involves multiple steps:

  • Formation of the Piperazine Derivative

      Starting Material: 4-methylpiperazine

      Reaction: Acylation with acetic anhydride to form 2-(4-methylpiperazino)acetyl chloride.

      Conditions: The reaction is carried out in the presence of a base such as triethylamine at low temperatures to prevent decomposition.

  • Coupling with Naphthyl Acetamide

      Starting Material: 1-naphthylamine

      Reaction: Acylation with acetic anhydride to form N1-(1-naphthyl)acetamide.

      Conditions: The reaction is typically performed under reflux conditions with a suitable solvent like dichloromethane.

  • Final Coupling

      Reaction: The piperazine derivative is coupled with N1-(1-naphthyl)acetamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

      Conditions: The reaction is carried out at room temperature in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide.

      Conditions: Typically carried out in acidic or basic media.

      Products: Oxidized derivatives of the piperazine and naphthyl groups.

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride.

      Conditions: Carried out in anhydrous solvents under inert atmosphere.

      Products: Reduced forms of the carbonyl groups.

  • Substitution

      Reagents: Halogenating agents like thionyl chloride, nucleophiles like amines.

      Conditions: Carried out in polar aprotic solvents.

      Products: Substituted derivatives at the piperazine or naphthyl positions.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in transition metal-catalyzed reactions.

    Material Science: Potential precursor for the synthesis of novel polymers and materials.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in disease pathways.

    Receptor Binding: Studied for its binding affinity to various biological receptors.

Medicine

    Therapeutic Agents: Explored as a potential drug candidate for treating neurological disorders.

    Drug Delivery: Used in the design of drug delivery systems due to its structural properties.

Industry

    Chemical Manufacturing: Utilized in the synthesis of other complex organic compounds.

    Pharmaceuticals: Employed in the development of new pharmaceutical formulations.

Mechanism of Action

The mechanism of action of 2-{1-[2-(4-methylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N~1~-(1-naphthyl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s piperazine moiety allows it to bind to receptor sites, while the naphthyl group enhances its hydrophobic interactions. This dual interaction can modulate the activity of the target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylpiperazino)pyrimidine: Known for its interaction with serotonin receptors.

    Naphthylacetamide derivatives: Studied for their anti-inflammatory and analgesic properties.

Uniqueness

2-{1-[2-(4-methylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N~1~-(1-naphthyl)acetamide is unique due to its combined piperazine and naphthyl structures, which provide a versatile framework for interaction with various biological targets. This dual functionality is not commonly found in other similar compounds, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C23H29N5O3

Molecular Weight

423.5 g/mol

IUPAC Name

2-[1-[2-(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C23H29N5O3/c1-26-11-13-27(14-12-26)16-22(30)28-10-9-24-23(31)20(28)15-21(29)25-19-8-4-6-17-5-2-3-7-18(17)19/h2-8,20H,9-16H2,1H3,(H,24,31)(H,25,29)

InChI Key

UYJVQRLAVFKARB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(=O)N2CCNC(=O)C2CC(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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